molecular formula C9H16Cl2N2O4 B13995899 ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate CAS No. 5439-33-8

ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate

Cat. No.: B13995899
CAS No.: 5439-33-8
M. Wt: 287.14 g/mol
InChI Key: BAEDXRRERFXKRG-UHFFFAOYSA-N
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Description

Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate is a substituted carbamate derivative characterized by a propan-2-yl backbone with dichloro, ethoxycarbonylamino, and carbamate functional groups. The dichloro groups may enhance lipophilicity and metabolic stability compared to simpler carbamates like ethyl carbamate (EC) .

Properties

CAS No.

5439-33-8

Molecular Formula

C9H16Cl2N2O4

Molecular Weight

287.14 g/mol

IUPAC Name

ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate

InChI

InChI=1S/C9H16Cl2N2O4/c1-4-16-7(14)12-9(3,6(10)11)13-8(15)17-5-2/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15)

InChI Key

BAEDXRRERFXKRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)(C(Cl)Cl)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate typically involves the reaction of ethyl carbamate with a dichloropropane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale separation techniques, such as distillation or extraction.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or proteins.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The carbamate group can also interact with active sites, leading to changes in enzyme function or signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Molecular Formula Key Substituents
Ethyl carbamate (EC) C₃H₇NO₂ Ethoxy group
Vinyl carbamate C₃H₅NO₂ Vinyl group
Ethyl N-hydroxycarbamate C₃H₇NO₃ N-hydroxy group
Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate C₉H₁₃Cl₂N₂O₅ Dichloro, ethoxycarbonylamino, carbamate

Carcinogenicity and Mutagenicity

Ethyl carbamate (EC) is a well-documented carcinogen, inducing hepatic carcinomas and neurofibrosarcomas in rodents. Vinyl carbamate, however, exhibits significantly higher carcinogenic potency due to its metabolic conversion to reactive epoxides . Ethyl N-hydroxycarbamate shows weak direct mutagenicity but reduced activity in the presence of liver enzymes .

The dichloro substituents in the target compound may either enhance or mitigate carcinogenic effects. Chlorinated carbamates often resist hydrolysis, prolonging biological half-life, but their metabolic dechlorination could generate reactive intermediates. No direct studies on the target compound’s toxicity are available, necessitating caution in extrapolating data from simpler analogs .

Metabolic Pathways

EC undergoes hydrolysis to ethanol and carbamic acid, while vinyl carbamate is metabolized via cytochrome P450-mediated epoxidation, forming DNA-reactive intermediates . The ethoxycarbonylamino and dichloro groups in the target compound may divert metabolism toward dechlorination or glucuronidation, reducing or enhancing toxicity depending on the pathway.

Environmental and Health Implications

EC is a contaminant in alcoholic beverages, with concentrations exceeding 150 μg/L in 48.7% of Chinese liquors . Its carcinogenic risk, quantified by a Margin of Exposure (MOE) of 1,875 for frequent drinkers, highlights regulatory concerns . Secondary distillation reduces EC in liquors by 81–93%, suggesting analogous strategies could mitigate risks for structurally complex carbamates .

Biological Activity

Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate, with CAS number 5439-33-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₆Cl₂N₂O₄
  • Molecular Weight : 287.14 g/mol
  • Density : 1.276 g/cm³
  • Boiling Point : 383.4 °C at 760 mmHg
  • Flash Point : 185.7 °C

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

  • DNA Damage : Analogous compounds have been shown to induce DNA damage in cellular models. For instance, exposure to related dichloroethyl compounds can lead to phosphorylation of proteins like H2A.X and p53, which are markers of DNA damage response .
  • Oxidative Stress : The generation of reactive oxygen species (ROS) is a critical factor in the toxicity associated with these compounds. Increased levels of ROS can lead to oxidative DNA damage, as observed in studies involving skin cells exposed to similar agents .
  • Antitumor Activity : Some derivatives of dichloroethyl compounds have demonstrated antitumor properties in preclinical studies. For example, certain nitrosourea derivatives showed significant antitumor activity against L1210 leukemia cells in mice .

Case Studies and Experimental Data

  • Cellular Studies : In vitro studies using mouse skin epidermal JB6 cells revealed that exposure to dichloroethyl analogs resulted in significant cytotoxicity and mutagenesis, which was mitigated by antioxidants such as glutathione . This suggests that oxidative stress plays a crucial role in the biological effects of these compounds.
  • Histopathological Evaluations : Histological examinations following exposure to related chemicals indicated increased epidermal thickness and inflammatory responses characterized by neutrophil and macrophage infiltration . These findings highlight the potential for skin toxicity associated with such compounds.
  • Antioxidant Interventions : Treatments with catalytic antioxidants have shown promise in ameliorating the cutaneous toxic effects induced by dichloroethyl sulfide analogs, suggesting a protective mechanism against oxidative damage .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
DNA DamageInduction of H2A.X and p53 phosphorylation
Oxidative StressIncreased ROS levels leading to oxidative DNA damage
Antitumor ActivitySignificant reduction in tumor growth
Skin ToxicityIncreased epidermal thickness and inflammatory response

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